molecular formula C8H14ClN5O3 B7982816 [5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid CAS No. 1443279-42-2

[5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid

Cat. No.: B7982816
CAS No.: 1443279-42-2
M. Wt: 263.68 g/mol
InChI Key: DHVVOUDJRXNYBC-UHFFFAOYSA-N
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Description

[5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid is a heterocyclic compound that features a tetrazole ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid typically involves the reaction of morpholine with a suitable tetrazole precursor under controlled conditions. One common method involves the use of a cyclization reaction where a morpholine derivative reacts with a tetrazole-forming reagent, such as sodium azide, in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

Chemistry

In chemistry, [5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the morpholine moiety can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholin-4-yl-acetic acid: A related compound with a similar morpholine moiety but lacking the tetrazole ring.

    2-Morpholinoacetic acid hydrochloride: Another derivative with similar structural features.

    4-Methylmorpholine: A simpler morpholine derivative used in various chemical applications.

Uniqueness

The uniqueness of [5-(morpholin-4-ylmethyl)-1{H}-tetrazol-1-yl]acetic acid lies in its combination of the tetrazole and morpholine moieties

Properties

IUPAC Name

2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3.ClH/c14-8(15)6-13-7(9-10-11-13)5-12-1-3-16-4-2-12;/h1-6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVVOUDJRXNYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN=NN2CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-42-2
Record name 1H-Tetrazole-1-acetic acid, 5-(4-morpholinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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